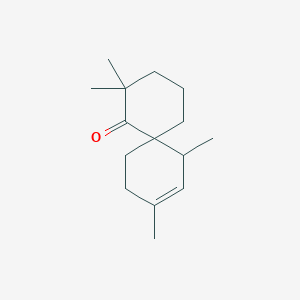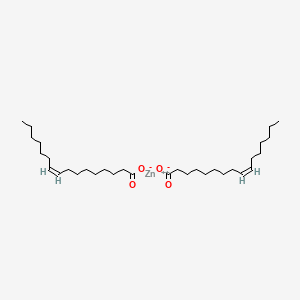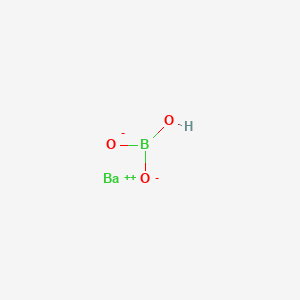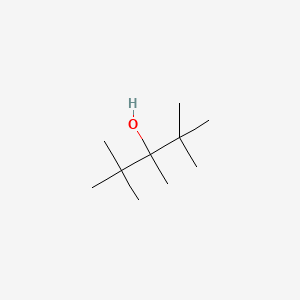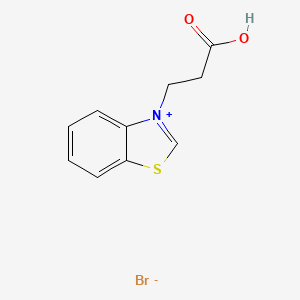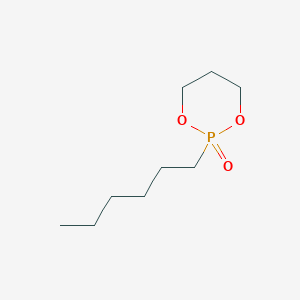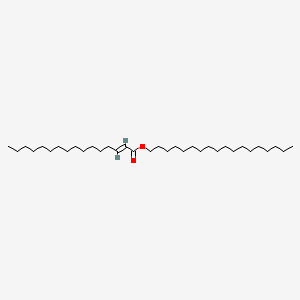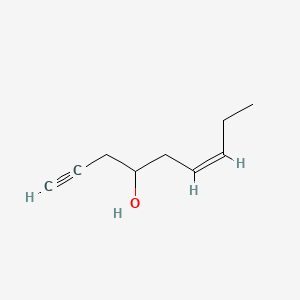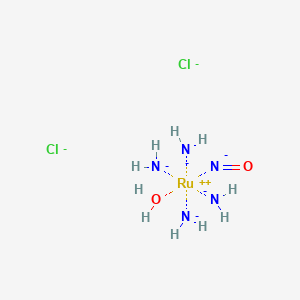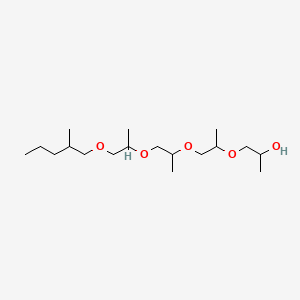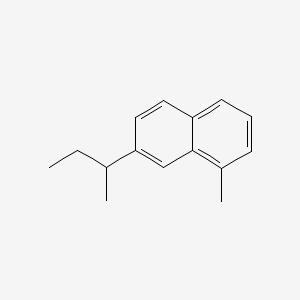
1-Methyl-7-(1-methylpropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-(1-methylpropyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the first position and a 1-methylpropyl group at the seventh position. This compound has a molecular formula of C15H18 and a molecular weight of 198.30342 g/mol . It is also known by other names such as 1-Methyl-7-isopropylnaphthalene and Eudalene .
Preparation Methods
The synthesis of 1-Methyl-7-(1-methylpropyl)naphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of zeolite catalysts to facilitate the alkylation process. These methods are optimized for large-scale production and aim to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitronaphthalenes, while halogenation produces halonaphthalenes .
Scientific Research Applications
1-Methyl-7-(1-methylpropyl)naphthalene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties are ongoing, with some studies exploring its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Methyl-7-(1-methylpropyl)naphthalene can be compared with other similar compounds such as:
1-Methylnaphthalene: This compound has a similar structure but lacks the 1-methylpropyl group.
2-Methylnaphthalene: Another isomer with the methyl group at the second position, used in the synthesis of vitamin K and other pharmaceuticals.
1,2,3,4-Tetrahydronaphthalene: A hydrogenated derivative of naphthalene used as a solvent and in the production of synthetic resins.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
72246-84-5 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
7-butan-2-yl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)14-9-8-13-7-5-6-12(3)15(13)10-14/h5-11H,4H2,1-3H3 |
InChI Key |
KMBFAEWMORJFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=CC=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


